

N-(Azido-PEG2)-N-biotin-PEG3-acid spectral data (NMR/MS)

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Compound of Interest

Compound Name: **N-(Azido-PEG2)-N-biotin-PEG3-acid**

Cat. No.: **B12336290**

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A comprehensive technical guide on **N-(Azido-PEG2)-N-biotin-PEG3-acid**, a trifunctional molecule at the forefront of bioconjugation and drug delivery, is detailed below. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing essential information on its properties, applications, and the methodologies for its use.

Physicochemical Properties

N-(Azido-PEG2)-N-biotin-PEG3-acid is a versatile molecule incorporating a biotin moiety for affinity binding, an azide group for "click chemistry" conjugation, and a carboxylic acid for further functionalization.^{[1][2][3]} Its polyethylene glycol (PEG) linkers enhance solubility and reduce steric hindrance.

Property	Value	Reference
Chemical Formula	C ₂₅ H ₄₄ N ₆ O ₉ S	[4][5]
Molecular Weight	604.7 g/mol	[4][5]
CAS Number	2112731-59-4	[4][5]
Purity	Typically >95%	[4][6]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO, DMF, and water	[7]

Spectral Data (NMR/MS)

Detailed NMR and mass spectrometry data for **N-(Azido-PEG2)-N-biotin-PEG3-acid** are not publicly available in research literature. However, commercial suppliers of this compound typically possess this data for quality control purposes. Researchers are advised to request the certificate of analysis from the vendor, which should include ¹H NMR and mass spectral data confirming the structure and purity of the compound. For reference, the ¹H NMR spectrum of a similar compound, Biotin-PEG4-N3, can be found on chemical database websites, illustrating the types of proton signals expected from the biotin and PEG moieties.

Experimental Protocols

General Synthesis of **N-(Azido-PEG2)-N-biotin-PEG3-acid**

A definitive, step-by-step synthesis protocol for **N-(Azido-PEG2)-N-biotin-PEG3-acid** is not readily available in the public domain. However, its synthesis would generally involve a multi-step process using commercially available starting materials. The general strategy would likely involve:

- Starting Materials: Commercially available biotin, protected amino-PEG-acid, and azido-PEG derivatives.

- Amide Coupling: The carboxylic acid of biotin would be activated (e.g., using NHS/EDC chemistry) and reacted with the primary amine of a branched di-PEGylated amine derivative. One PEG arm would be pre-functionalized with an azide group, and the other with a protected carboxylic acid.
- Deprotection: The protecting group on the terminal carboxylic acid of the second PEG arm would be removed to yield the final product.
- Purification: The final compound would be purified using chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Characterization at each step would be performed using techniques like NMR and mass spectrometry to confirm the successful synthesis of the desired product.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of **N-(Azido-PEG2)-N-biotin-PEG3-acid** can be used to conjugate it to alkyne-containing molecules via the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[\[8\]](#)

Materials:

- **N-(Azido-PEG2)-N-biotin-PEG3-acid**
- Alkyne-modified biomolecule (e.g., protein, DNA)
- Copper(II) sulfate (CuSO₄)
- Reducing agent (e.g., sodium ascorbate)
- Copper ligand (e.g., TBTA)
- Reaction buffer (e.g., phosphate buffer, pH 7.4)
- Solvents (e.g., DMSO, water)

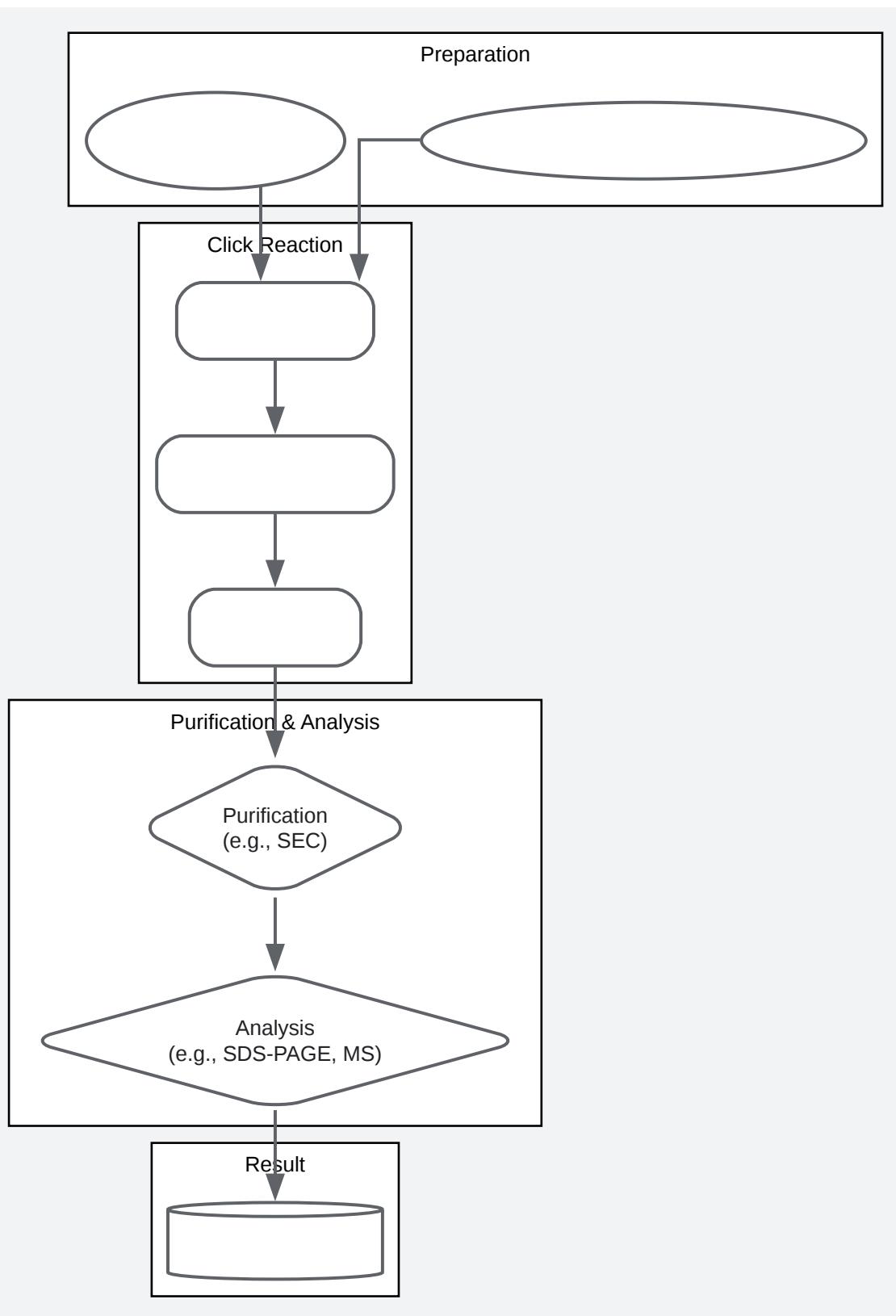
Procedure:

- Dissolve the alkyne-modified biomolecule in the reaction buffer.
- Dissolve **N-(Azido-PEG2)-N-biotin-PEG3-acid** in DMSO to prepare a stock solution.
- Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and the ligand in the reaction buffer.
- Add the **N-(Azido-PEG2)-N-biotin-PEG3-acid** solution to the alkyne-modified biomolecule.
- Initiate the reaction by adding the reducing agent, followed immediately by the copper catalyst solution.
- Incubate the reaction mixture at room temperature for 1-4 hours.
- The resulting biotinylated biomolecule can be purified from excess reagents by methods such as dialysis, size exclusion chromatography, or affinity chromatography.

Visualizations

Experimental Workflow: Protein Biotinylation via Click Chemistry

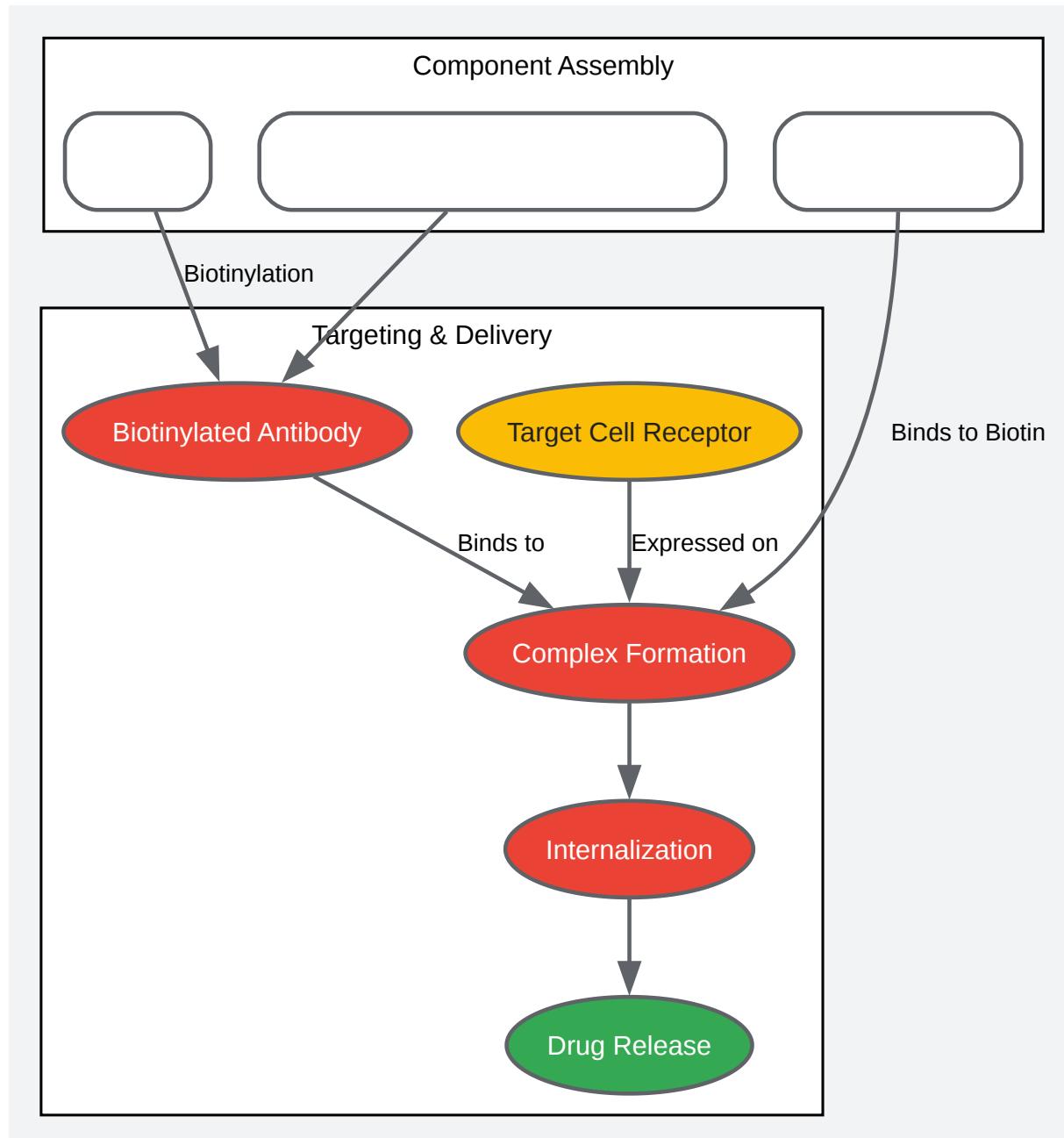
The following diagram illustrates a typical workflow for labeling an alkyne-modified protein with **N-(Azido-PEG2)-N-biotin-PEG3-acid**.

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Caption: Workflow for protein biotinylation using **N-(Azido-PEG2)-N-biotin-PEG3-acid**.

Signaling Pathway: Application in Targeted Drug Delivery

This diagram illustrates the logical relationship of using a biotinylated antibody, created with **N-(Azido-PEG2)-N-biotin-PEG3-acid**, for targeted drug delivery.

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Caption: Targeted drug delivery using a biotinylated antibody.

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